![molecular formula C18H16N4O5S B2594772 4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920192-75-2](/img/structure/B2594772.png)
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent . It shows promise due to its selectivity for the COX-2 enzyme, which is a key target in reducing inflammation. Notably, it has been identified as having a good affinity for COX-2 without causing ulcerogenic and cardiovascular side effects .
Analgesic Applications
In addition to its anti-inflammatory properties, there is evidence to suggest that this compound could serve as an analgesic . This would make it useful in pain management, particularly if it can offer relief without the gastrointestinal complications associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) .
Cardiovascular Safety
The cardiovascular safety of this compound is noteworthy. Unlike some drugs that increase selectivity for COX-2 and, as a result, raise cardiovascular risks, this compound does not seem to affect normal hemostasis. This makes it a safer option for patients who are at risk of cardiovascular events .
Gastrointestinal Tolerance
The compound’s lack of ulcerogenic effects is significant. It suggests that it could be developed into a medication that provides anti-inflammatory and analgesic benefits without the gastrointestinal damage often caused by NSAIDs .
Hemostatic Balance
Research indicates that even at lower doses, the compound does not seem to affect the normal hemostatic balance. This is important for patients who require anti-inflammatory treatment but are at risk of bleeding disorders .
COX-2 Selectivity
The compound’s selectivity for COX-2 over COX-1 is a strategic advantage. By targeting COX-2, it potentially offers a treatment for inflammation with fewer side effects, as COX-1 is responsible for protecting the stomach lining .
Synthetic Accessibility
The ease of functionalization of the pyridazinone core structure of this compound makes it an attractive target for the synthesis of new drugs. This could lead to the development of a range of medications with varied therapeutic effects .
Pharmacological Diversity
The pyridazinone derivatives, to which this compound belongs, are known for their diverse pharmacological properties. This opens up possibilities for the compound to be used in various therapeutic areas beyond just anti-inflammatory and analgesic applications .
Propiedades
IUPAC Name |
4-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)15-6-8-16(9-7-15)28(25,26)19-12-13-27-18-11-10-17(20-21-18)14-4-2-1-3-5-14/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUARGUTRIZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.